(Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-5-13-14(24-8-15(21)19-13)6-12(11)20-16(22)9(7-18)4-10-2-1-3-23-10/h1-6H,8H2,(H,19,21)(H,20,22)/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETGFFJJXHSWHX-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)C(=CC3=CC=CO3)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)/C(=C\C3=CC=CO3)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HWE Reaction Methodology
- Phosphonate Preparation : Diethyl (cyanomethyl)phosphonate is reacted with furfural in the presence of NaH, generating the α-cyano-β-furyl acrylate intermediate.
- Coupling to Benzoxazine :
Palladium-Catalyzed Arylation
- Direct C–H Functionalization :
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
Reaction Optimization Challenges
- Stereochemical Control : The Z-isomer predominates in polar aprotic solvents (e.g., DMF) due to stabilizing dipole interactions during enamide formation.
- Cyano Group Stability : Strong acids or prolonged heating (>120°C) lead to cyano hydrolysis; thus, mild conditions (pH 6–7, 80°C) are critical.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential lead compound for drug development due to its diverse pharmacological properties. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens, warranting further investigation into its mechanism of action and efficacy.
Anticancer Research
Studies are underway to evaluate its anticancer properties. The presence of specific functional groups may allow it to interact with biological targets involved in cancer cell proliferation and survival pathways.
Anti-inflammatory Properties
Research into anti-inflammatory effects is ongoing, with potential applications in treating inflammatory diseases through modulation of immune responses .
Industrial Applications
In addition to its medicinal uses, (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide has potential applications in material science:
Polymer Development
The compound could serve as a building block for developing new polymers or coatings due to its unique chemical properties, which may enhance the durability and functionality of materials .
Photoinitiators
There is potential for this compound to be utilized as a photoinitiator in polymerization processes, which could lead to innovative applications in coatings and adhesives .
Antimicrobial Efficacy Study
A study investigating the antimicrobial efficacy of related benzoxazine derivatives demonstrated significant activity against Gram-positive bacteria. This suggests that (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-y)prop-2-enamide may possess similar properties .
Drug Development Research
Ongoing research is focusing on optimizing the structure of this compound to enhance its pharmacological properties while minimizing side effects. Preliminary results indicate that modifications to the cyano or furan groups could lead to improved activity against specific biological targets .
Data Summary Table
| Property/Aspect | Details |
|---|---|
| Chemical Class | Benzoxazines |
| Synthesis Steps | Cyclization, Chlorination, Enamide Formation |
| Potential Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory |
| Industrial Applications | Polymer Development, Photoinitiators |
| Current Research Focus | Structure optimization for enhanced pharmacological properties |
Mechanism of Action
The mechanism of action of (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include benzoxazinone and benzodithiazine derivatives with variations in substituents and side chains. Key differences are highlighted below:
Key Observations :
- Core Structure: The benzoxazinone core in the target compound differs from the benzodithiazine derivatives (e.g., compounds 2 and 4), which contain sulfur atoms and a dioxo group.
- Substituents: The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or sulfamoyl groups in analogs like 5b and 5c. The cyano group, common across all compounds, likely acts as an electron-withdrawing moiety, stabilizing the enamide configuration .
- Synthetic Yields : Electron-donating groups (e.g., methoxy in 5b) correlate with higher yields (90%) compared to electron-withdrawing substituents (e.g., chloro in 5c, 63%) .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data Comparison
| Compound Name | IR (νmax, cm⁻¹) | 1H-NMR (δ, ppm) |
|---|---|---|
| Target Compound | ~2235 (C≡N), ~1605 (C=O) | Expected peaks: 6.9–7.4 (furan), ~8.2 (NH) |
| 5b | 2235 (C≡N), 1645 (C=O) | 7.3–7.8 (aryl), 10.2 (NH) |
| 4 | 2235 (C≡N), 1340/1155 (SO2) | 8.27 (H-5), 8.50 (H-8), 5.82 (N-NH2) |
Key Observations :
- IR Spectroscopy: The cyano group’s absorption (~2235 cm⁻¹) is consistent across analogs. Benzodithiazines (e.g., compound 4) show additional SO2 stretches (1340–1160 cm⁻¹) absent in benzoxazinones .
- 1H-NMR : The target compound’s furan protons are expected near 6.9–7.4 ppm, distinct from aryl protons in 5b (7.3–7.8 ppm) or benzodithiazine aromatic signals (8.2–8.5 ppm) .
Biological Activity
(Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a synthetic compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This compound features a complex structure that includes a benzoxazine moiety, cyano, and furan groups, enhancing its potential pharmacological properties.
Chemical Structure
The molecular formula of this compound is . Its structural representation includes:
Synthesis
The synthesis typically involves several steps:
- Formation of the Benzoxazine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Formation of the Enamide Moiety : Involves reactions with cyano and furan groups under suitable conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. Notably:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 125 |
| Compound B | B. subtilis | 75 |
These findings suggest that structural modifications in benzoxazines can lead to enhanced antimicrobial efficacy .
Anticancer Activity
Benzoxazine derivatives have also been investigated for their anticancer properties. For example, similar compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF7 and HT29 with IC50 values in the nanomolar range:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound C | MCF7 | 9 |
| Compound D | HT29 | 17 |
This indicates a promising avenue for the development of new anticancer agents based on the benzoxazine scaffold .
The exact mechanism of action for (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-y)-2-cyano-3-(furan-2-y)prop-enamide is not fully elucidated; however, it may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors.
- Signal Transduction Modulation : Influencing pathways related to cell growth and apoptosis.
Further research is required to clarify these mechanisms and their implications for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (Z)-N-(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)-2-cyano-3-(furan-2-yl)prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Benzoxazine Formation : React 6-chloro-7-amino-4H-1,4-benzoxazin-3-one with a furan-containing acryloyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to introduce the prop-2-enamide moiety .
Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce the (Z)-configuration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to isolate the pure (Z)-isomer .
Key Validation : Confirm stereochemistry via NOE NMR experiments and compare optical rotation with computational predictions (e.g., DFT calculations) .
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/acetone). Use SHELXL for structure refinement and PLATON for validation of geometric parameters (e.g., bond angles, torsion angles) .
- Spectroscopic Analysis :
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches .
- NMR : Assign protons using 2D COSY and HSQC. The furan protons (δ 6.3–7.4 ppm) and benzoxazine aromatic signals (δ 7.0–8.0 ppm) should show distinct splitting patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or pharmacological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate poses with MD simulations (GROMACS, 100 ns) .
- QSAR Modeling : Train models on analogs with known bioactivity. Descriptors include logP, polar surface area, and H-bond donor/acceptor counts. Cross-validate using leave-one-out methods .
- Contradiction Resolution : If experimental bioactivity contradicts predictions, re-evaluate force field parameters or assay conditions (e.g., buffer pH, cell-line variability) .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Nanoformulation : Prepare liposomal encapsulates via thin-film hydration (e.g., phosphatidylcholine/cholesterol). Characterize size (DLS) and encapsulation efficiency (HPLC) .
- pH Adjustment : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify pH-dependent trends .
Q. How can stereochemical integrity be maintained during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates and detect racemization .
- Cryogenic Conditions : Conduct reactions at –20°C to slow isomerization kinetics. Use chiral HPLC (Chiralpak IA column) for real-time purity assessment .
- Case Study : A 10-fold scale-up retained >98% (Z)-isomer by optimizing mixing efficiency (Re ≥ 10,000) and avoiding localized heating .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
Reassess Model Inputs : Verify protonation states (pKa via MarvinSketch) and tautomeric forms .
Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence polarization) vs. cell-based assays (e.g., MTT) to rule out off-target effects .
Crystallographic Validation : Co-crystallize the compound with its target protein to confirm binding modes predicted by docking .
Experimental Design Tables
Q. Table 1: Recommended Solvents and Catalysts for Synthesis
| Step | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| Benzoxazine Formation | THF | Pyridine | 0–5°C | 60–75% |
| Stereochemical Control | DCM | L-Proline | RT | 40–55% |
| Purification | Ethanol/H₂O | – | Reflux | 85–90% |
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Key Signals | Reference Compound |
|---|---|---|
| IR | C=O (1720 cm⁻¹), C≡N (2215 cm⁻¹) | Benzoxazinone |
| ¹H NMR | Furan H (δ 6.5–7.2), NH (δ 9.8, broad) | Analog in |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
